molecular formula C15H22N4O2 B15346714 Theophylline, 8-(2-cyclohexylethyl)- CAS No. 5426-90-4

Theophylline, 8-(2-cyclohexylethyl)-

Cat. No.: B15346714
CAS No.: 5426-90-4
M. Wt: 290.36 g/mol
InChI Key: VKORYKNVGDXUOK-UHFFFAOYSA-N
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Description

Theophylline, 8-(2-cyclohexylethyl)-, is a specialized xanthine derivative designed for research applications. Its core structure is based on theophylline, a methylxanthine with known bronchodilator effects that has been used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma . The primary mechanism of action for theophylline involves nonselective inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent relaxation of bronchial smooth muscle . It also functions as a nonselective antagonist of adenosine receptors (A1, A2A, A3), which contributes to both its bronchial and cardiac effects . Furthermore, research has shown that theophylline can activate histone deacetylases (HDACs), particularly HDAC2, which is a potential mechanism for reversing corticosteroid resistance in inflammatory conditions . The 8-(2-cyclohexylethyl) modification is indicative of this compound's role as an analog within a class of theophylline-based molecules investigated as potent and selective inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1) . ALDH1A1 is an enzyme that is overexpressed in certain malignancies and cancer stem cells (CSCs), where it is linked to poor prognosis, tumor aggressiveness, and drug resistance . Inhibitors of this enzyme are, therefore, vital tools for researching new cancer-directed therapeutics and understanding the biology of cancer stem cells . Theophylline, 8-(2-cyclohexylethyl)-, is supplied for research purposes to support investigations in these areas. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

5426-90-4

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

8-(2-cyclohexylethyl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C15H22N4O2/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H,16,17)

InChI Key

VKORYKNVGDXUOK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Theophylline, 8-(2-cyclohexylethyl) can be synthesized through several synthetic routes. One common method involves the reaction of theophylline with 2-cyclohexylethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) and is carried out in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of theophylline, 8-(2-cyclohexylethyl) may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Theophylline, 8-(2-cyclohexylethyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of theophylline, 8-(2-cyclohexylethyl) can lead to the formation of derivatives with increased oxygen content.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can yield a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Theophylline, 8-(2-cyclohexylethyl) has several scientific research applications across various fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying xanthine chemistry.

  • Biology: The compound is utilized in biological studies to understand the mechanisms of xanthine oxidase and other enzymes.

  • Medicine: Theophylline, 8-(2-cyclohexylethyl) is investigated for its potential therapeutic effects in respiratory diseases and other conditions.

  • Industry: It is used in the pharmaceutical industry for the development of new drugs and as a standard in analytical methods.

Mechanism of Action

Theophylline, 8-(2-cyclohexylethyl) exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in bronchodilation and anti-inflammatory effects. The compound also antagonizes adenosine receptors, contributing to its therapeutic properties.

Molecular Targets and Pathways Involved:

  • Phosphodiesterase Inhibition: Inhibition of phosphodiesterase enzymes increases cAMP levels.

  • Adenosine Receptor Antagonism: Blocking adenosine receptors leads to bronchodilation and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The 8-position of theophylline derivatives is critical for modulating biological activity. Key structural analogs include:

Compound 8-Substituent Key Features
Theophylline None (1,3-dimethyl) Baseline bronchodilator; non-selective adenosine receptor antagonism
8-(2-cyclohexylethyl)-theophylline 2-cyclohexylethyl Increased lipophilicity; potential for enhanced CNS penetration
8-(p-hydroxyphenyl)theophylline p-hydroxyphenyl 280-fold higher A1 receptor affinity vs. theophylline; improved solubility
8-fluorotheophylline Fluorine Enhanced metabolic stability; synthesized via green chemistry methods
8-chlorotheophylline Chlorine Common in prodrugs (e.g., dimenhydrinate); alters pharmacokinetics
8-(aminoethoxyphenyl)theophylline aminoethoxyphenyl 1000-fold A2a receptor selectivity vs. A1 receptors

Key Observations :

  • Receptor Selectivity: Aromatic substituents (e.g., phenyl, hydroxyphenyl) improve adenosine receptor affinity and selectivity (e.g., A2a over A1), while aliphatic groups like cyclohexylethyl may favor non-receptor-mediated effects (e.g., phosphodiesterase inhibition) .
Pharmacokinetics and Metabolism
  • Metabolic Stability: Cyclohexylethyl groups, as seen in synthetic cannabinoids like RCS-8, undergo extensive hepatic metabolism (e.g., hydroxylation, oxidation). This suggests that 8-(2-cyclohexylethyl)-theophylline may have a short half-life unless stabilized by structural rigidity .
  • Comparative Data : 8-(p-sulfophenyl)theophylline (a peripherally restricted antagonist) avoids CNS side effects due to poor brain penetration, whereas the cyclohexylethyl analog’s lipophilicity may favor central activity .

Q & A

Q. Table 1: Example Computational Parameters

ParameterValue/SettingRelevance
Force fieldCHARMM36Protein-ligand interaction accuracy
Solvation modelTIP3PHydration effects
Simulation time100 nsConformational sampling
Binding energy methodMM-GBSAFree energy approximation

Advanced Research: What strategies resolve contradictions in pharmacological data for 8-(2-cyclohexylethyl)theophylline derivatives?

Answer:

  • Source analysis : Compare batch-specific synthesis conditions (e.g., solvent purity, reaction temperature) that may alter stereochemistry .
  • Receptor subtype specificity :
    • Use selective antagonists (e.g., SCH58261 for A₂ₐ receptors) to isolate signaling pathways .
    • Validate via knockout cell lines or CRISPR-edited receptors.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-study variability .

Q. Table 2: Common Data Contradictions and Solutions

ContradictionResolution Strategy
Discrepant IC₅₀ values across studiesStandardize assay protocols (e.g., buffer pH, incubation time)
Variable solubility in biological mediaUse co-solvents (e.g., DMSO ≤0.1%) with controls for vehicle effects

Advanced Research: How can researchers design experiments to elucidate the role of 8-(2-cyclohexylethyl)theophylline in modulating neuroinflammatory pathways?

Answer:

  • In vivo models :
    • Induce cerebral ischemia-reperfusion injury in rodents; administer the compound intravenously .
    • Measure biomarkers (e.g., TNF-α, IL-6) via ELISA to quantify anti-inflammatory effects.
  • Pharmacokinetic profiling :
    • Determine blood-brain barrier (BBB) penetration using LC-MS/MS to measure brain-to-plasma ratio .
  • Mechanistic studies :
    • Combine with adenosine receptor agonists/antagonists to dissect pathway contributions .

Advanced Research: What methodologies address challenges in optimizing the physicochemical properties of 8-(2-cyclohexylethyl)theophylline analogs?

Answer:

  • Salt formation : Screen with organic/inorganic bases (e.g., sodium hydroxide, triethylamine) to improve aqueous solubility .
  • LogP optimization :
    • Introduce hydrophilic substituents (e.g., hydroxyl groups) while monitoring receptor affinity via SAR studies .
  • Stability testing :
    • Perform accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolytic or oxidative liabilities .

Q. Table 3: Example Synthesis Optimization Conditions

ConditionImpact on Yield/PurityEvidence
DMF vs. ethanol as solventHigher yield in DMF (polar aprotic)
Reaction temperature (60°C vs. RT)Faster alkylation at 60°C

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